molecular formula C6H12F2N2O2 B1674698 L-Eflornithine CAS No. 66640-93-5

L-Eflornithine

Cat. No. B1674698
CAS RN: 66640-93-5
M. Wt: 182.17 g/mol
InChI Key: VLCYCQAOQCDTCN-ZCFIWIBFSA-N
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Description

L-Eflornithine, also known as DFMO, is a medication used to treat African trypanosomiasis (sleeping sickness) and excessive hair growth on the face in women . It is an ornithine decarboxylase inhibitor . It was developed in the 1970s and came into medical use in 1990 . It is on the World Health Organization’s List of Essential Medicines .


Synthesis Analysis

Eflornithine is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .


Molecular Structure Analysis

The molecular formula of L-Eflornithine is C6H12F2N2O2 . The IUPAC name is (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid . The molecular weight is 182.17 g/mol .


Chemical Reactions Analysis

Eflornithine is an irreversible inhibitor of ornithine decarboxylase, an enzyme that catalyses the conversion of ornithine to putrescine .


Physical And Chemical Properties Analysis

L-Eflornithine has a molecular weight of 182.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 5 .

Scientific Research Applications

Neuro-Oncology Application

L-Eflornithine, known as α-difluoromethylornithine, has been highlighted for its clinical importance in the treatment of malignant gliomas. Studies have examined its use, both alone and in combination with other therapies, to treat high-grade gliomas. The University of Texas MD Anderson Cancer Center provided data demonstrating significant benefits in overall survival for patients treated with L-Eflornithine, underscoring its potential in neuro-oncology Levin, Ictech, & Hess, 2018.

Infectious Disease Treatment

In the context of infectious diseases, L-Eflornithine has been used as an antiprotozoal agent active against Pneumocystis carinii, offering a treatment option for Pneumocystis carinii pneumonia (PCP) in patients with AIDS. This application is particularly relevant for patients intolerant of or unresponsive to traditional treatments, marking L-Eflornithine as a vital component in the management of opportunistic infections in immunocompromised individuals Sahai & Berry, 1989.

Human African Trypanosomiasis (HAT)

The fight against Human African Trypanosomiasis (HAT) has seen advancements with the introduction of combination chemotherapy involving L-Eflornithine and nifurtimox. This combination has been aimed at reducing the treatment duration and dosing of L-Eflornithine, as well as minimizing the emergence of drug resistance. Such developments represent significant progress in the treatment of HAT, offering hope for more effective and manageable therapies Barrett, 2010.

Safety And Hazards

Eflornithine should be used with caution. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

There is ongoing research into the use of Eflornithine for other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells . There is also interest in targeting ornithine carboxylase as a potential cancer treatment . Furthermore, research is being conducted on the oral and brain uptake mechanisms of D- and L-eflornithine .

properties

IUPAC Name

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCYCQAOQCDTCN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@](C(F)F)(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880061
Record name L-Eflornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Eflornithine

CAS RN

66640-93-5
Record name L-Eflornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Eflornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFLORNITHINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C780YUS9YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.
Quantity
500 mL
Type
reactant
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143.1 mL
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reactant
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261 g
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Synthesis routes and methods II

Procedure details

Under nitrogen, a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of diisopropylamine (143.1 ml) in tetrahydrofuran (1.5 l) at -78° C. after which dibenzylidene ornithine methyl ester (261 g, 0.81 mole) in tetrahydrofuran (1.5 l) is added. Upon completion of the addition, the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 l) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l). The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in hot water (about 150 ml) and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate separate (71 g): m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
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reactant
Reaction Step One
Name
dibenzylidene ornithine methyl ester
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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